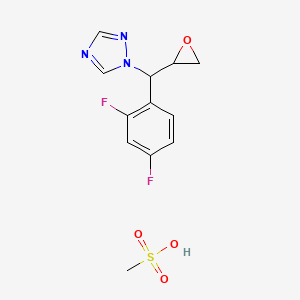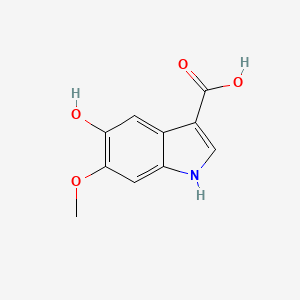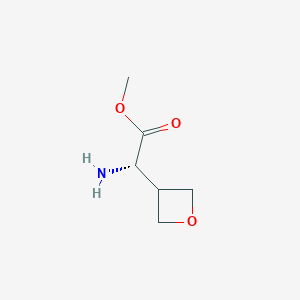
(R)-3,3-Dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-Dimethylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an amine group at the first position and two methyl groups at the third position. This compound is chiral, and the ®-enantiomer refers to the specific spatial arrangement of its atoms. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Dimethylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation:
Amine Introduction: The amine group can be introduced via reductive amination, where the ketone is first converted to an imine, followed by reduction to the amine.
Chiral Resolution: The racemic mixture of 3,3-Dimethylcyclohexan-1-amine can be resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of ®-3,3-Dimethylcyclohexan-1-amine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Enzymatic Resolution: Utilizing enzymes for the selective production of the ®-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation Products: Nitroso or nitro compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, sulfonamides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-3,3-Dimethylcyclohexan-1-amine is utilized in various scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3,3-Dimethylcyclohexan-1-amine: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activity.
Cyclohexylamine: Lacks the methyl groups, resulting in different chemical and biological properties.
3-Methylcyclohexanamine: Contains only one methyl group, leading to variations in reactivity and application.
Uniqueness
®-3,3-Dimethylcyclohexan-1-amine is unique due to its specific chiral configuration and the presence of two methyl groups, which confer distinct steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Eigenschaften
IUPAC Name |
(1R)-3,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSDLPWUAVLJQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H](C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)

![2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline](/img/structure/B8121734.png)



![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)


![[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B8121798.png)
